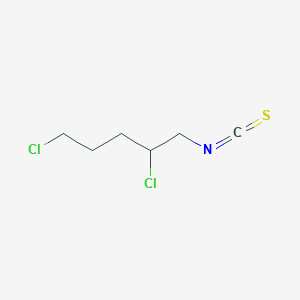

2,5-ジクロロペンチルイソチオシアネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dichloropentyl isothiocyanate is an organic compound with the molecular formula C_6H_9Cl_2NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

科学的研究の応用

2,5-Dichloropentyl isothiocyanate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

2,5-Dichloropentyl isothiocyanate can be synthesized through the reaction of 2,5-dichloropentylamine with thiophosgene (CSCl_2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

2,5-Dichloropentylamine+Thiophosgene→2,5-Dichloropentyl isothiocyanate+HCl

Industrial Production Methods

In industrial settings, the production of 2,5-dichloropentyl isothiocyanate involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the product. Safety measures are crucial due to the toxic nature of thiophosgene and the potential release of hydrochloric acid.

化学反応の分析

Types of Reactions

2,5-Dichloropentyl isothiocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.

Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Thiocarbamates: Formed by the reaction with thiols.

作用機序

The mechanism of action of 2,5-dichloropentyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is exploited in various biochemical assays and therapeutic applications.

類似化合物との比較

Similar Compounds

2,5-Dichlorophenyl isothiocyanate: Similar in structure but with a phenyl group instead of a pentyl chain.

1,4-Dichloro-2-isothiocyanatobenzene: Another isothiocyanate derivative with a benzene ring.

Uniqueness

2,5-Dichloropentyl isothiocyanate is unique due to its specific reactivity profile and the presence of a pentyl chain, which imparts different physical and chemical properties compared to its aromatic counterparts. This makes it suitable for applications where aliphatic isothiocyanates are preferred over aromatic ones.

生物活性

2,5-Dichloropentyl isothiocyanate (DPCITC) is a member of the isothiocyanate family, which has garnered attention for its diverse biological activities, particularly in cancer prevention and antimicrobial properties. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with DPCITC.

Chemical Structure and Properties

DPCITC is characterized by its chemical formula C7H8Cl2N2S and molecular weight of 207.11 g/mol. The compound features a dichlorinated pentyl chain attached to an isothiocyanate functional group, which is pivotal for its biological activity.

1. Anticancer Activity

Isothiocyanates are known for their potential anticancer properties through various mechanisms:

- Induction of Apoptosis : DPCITC has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and programmed cell death. This effect is mediated through the depletion of glutathione (GSH), a critical antioxidant in cells, which enhances the reactivity of DPCITC with cellular proteins .

- Inhibition of Histone Deacetylases (HDACs) : DPCITC may inhibit HDAC activity, which is crucial for regulating gene expression involved in cell proliferation and survival. This inhibition can lead to increased expression of pro-apoptotic genes .

- Phase I and II Enzyme Modulation : DPCITC affects cytochrome P450 enzymes and enhances the activity of phase II detoxification enzymes such as glutathione S-transferase (GST) and NADPH quinone oxidoreductase (NQO1), contributing to its chemopreventive effects .

2. Antimicrobial Activity

DPCITC exhibits significant antimicrobial properties against various pathogens:

- Inhibition of Bacterial Growth : Studies have indicated that DPCITC can inhibit the growth of pathogenic bacteria such as Helicobacter pylori, with a median minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .

- Effect on Biofilms : Isothiocyanates, including DPCITC, have demonstrated the ability to disrupt biofilm formation in bacterial strains, which is critical for treating persistent infections .

Case Study 1: Anticancer Effects in Human Cell Lines

In vitro studies using human leukemia cell lines have shown that DPCITC significantly inhibits cell proliferation. The compound induced apoptosis through ROS generation and GSH depletion, confirming its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy Against H. pylori

A study assessed the antimicrobial activity of DPCITC against H. pylori, revealing that it effectively reduced bacterial viability within 24 hours of treatment. This finding suggests that DPCITC could be beneficial in treating antibiotic-resistant strains of H. pylori .

Comparative Analysis of Isothiocyanates

The following table summarizes the biological activities of various isothiocyanates, including DPCITC:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2,5-Dichloropentyl ITC | High | Moderate | Induces apoptosis; inhibits HDACs |

| Sulforaphane | Very High | High | Induces detoxification enzymes; ROS generation |

| Allyl Isothiocyanate | Moderate | Moderate | Disrupts bacterial membranes |

| Phenethyl Isothiocyanate | High | Low | Induces apoptosis; affects cell cycle |

特性

IUPAC Name |

2,5-dichloro-1-isothiocyanatopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NS/c7-3-1-2-6(8)4-9-5-10/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOWUJXVPSIYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN=C=S)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397793 |

Source

|

| Record name | 2,5-Dichloropentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380482-28-0 |

Source

|

| Record name | 2,5-Dichloropentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。